3-(4-bromophenyl)spiro[3.3]heptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromophenyl)spiro[3.3]heptan-1-one is a chemical compound with the molecular formula C13H13BrO. It is characterized by a spirocyclic structure, which includes a bromophenyl group attached to a heptanone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)spiro[3.3]heptan-1-one typically involves the reaction of 4-bromobenzyl chloride with cycloheptanone in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification and isolation techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)spiro[3.3]heptan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-bromophenyl)spiro[3.3]heptan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)spiro[3.3]heptan-1-one involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially modulating their activity. The spirocyclic structure may also play a role in the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
3-(3-bromophenyl)spiro[3.3]heptan-1-one: Similar structure but with the bromine atom in a different position on the phenyl ring.
3-(4-chlorophenyl)spiro[3.3]heptan-1-one: Similar structure with a chlorine atom instead of bromine.
3-(4-fluorophenyl)spiro[3.3]heptan-1-one: Similar structure with a fluorine atom instead of bromine.
Uniqueness
3-(4-bromophenyl)spiro[3.3]heptan-1-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The spirocyclic structure also contributes to its distinct properties compared to other similar compounds .
Properties
CAS No. |
2276114-00-0 |
---|---|
Molecular Formula |
C13H13BrO |
Molecular Weight |
265.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.